(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
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Description
Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O4S . It has a molecular weight of 344.4 g/mol . The IUPAC name is [3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-2-yl)methanone .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.7, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 91.8 Ų . The compound has a rotatable bond count of 4 .Scientific Research Applications
Organic Synthesis and Catalysis
Catalytic Applications
The compound's structural motifs, specifically the furan and azetidinone units, have been explored in the context of catalysis and organic synthesis. For example, furan derivatives undergo aza-Piancatelli rearrangement to afford cyclopentenone derivatives in good yields, showcasing the potential of furan-based compounds in facilitating catalytic transformations (Reddy et al., 2012). Furthermore, studies on the synthesis of monobactam analogues highlight the utility of azetidinone scaffolds in developing compounds with antibacterial properties, indicating a broader application in drug synthesis and pharmaceutical chemistry (Yamashita Haruo et al., 1988).
Pharmacological Applications
Antibacterial and Inhibitory Activities
Derivatives related to the azetidinone and furan components of the compound have shown significant antibacterial activities and inhibitory effects against specific enzymes or cellular processes. For instance, certain monobactam derivatives demonstrate strong activity against gram-negative bacteria, offering insights into the design of new antibiotics (Yamashita Haruo et al., 1988). Additionally, compounds featuring furan and phenylmethanone structures have been synthesized to explore their potential in inhibiting vascular smooth muscle cell proliferation, a key factor in cardiovascular diseases (Li Qing-shan, 2011).
Material Science and Corrosion Inhibition
Corrosion Inhibition
The compound's framework suggests potential applications in material science, particularly in corrosion inhibition. Research on related organic compounds has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments, pointing towards the possibility of developing new materials or coatings to protect against corrosion (Singaravelu & Bhadusha, 2022).
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(15-8-18-16-6-2-1-5-14(15)16)19-9-13(10-19)24(21,22)11-12-4-3-7-23-12/h1-8,13,18H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMPXMGQOJOFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone |
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